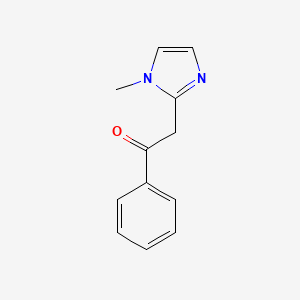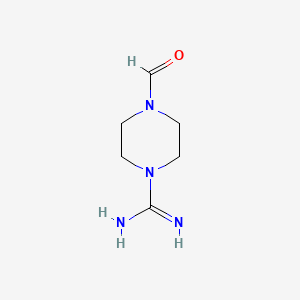
苯乙炔-d
描述
Phenylacetylene-d, also known as (Ethynyl-d)benzene, is a deuterated derivative of phenylacetylene. It is an alkyne hydrocarbon containing a phenyl group and a deuterium atom replacing one of the hydrogen atoms in the acetylene group. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical techniques.
科学研究应用
Phenylacetylene-d is utilized in various scientific research fields:
Chemistry: It is used as a model compound in studies involving isotopic effects and reaction mechanisms.
Biology: Its deuterated form is valuable in nuclear magnetic resonance (NMR) spectroscopy for studying biological molecules.
Medicine: Phenylacetylene-d can be used in the synthesis of pharmaceuticals where isotopic labeling is required.
准备方法
Synthetic Routes and Reaction Conditions: Phenylacetylene-d can be synthesized through several methods:
Elimination of Hydrogen Bromide: One common laboratory method involves the elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia.
Sonogashira Coupling: Another method is the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetra-n-butylammonium fluoride.
Industrial Production Methods: While specific industrial methods for the production of phenylacetylene-d are not widely documented, the general principles of deuterium incorporation and alkyne synthesis are applied. This typically involves the use of deuterated reagents and catalysts to achieve the desired isotopic substitution.
化学反应分析
Phenylacetylene-d undergoes various chemical reactions typical of terminal alkynes:
Semi-Hydrogenation: In the presence of Lindlar catalyst, phenylacetylene-d can be partially hydrogenated to form styrene.
Oxidative Coupling: With base and copper (II) salts, it undergoes oxidative coupling to produce diphenylbutadiyne.
Hydration: In the presence of gold or mercury reagents, phenylacetylene-d hydrates to give acetophenone.
Common Reagents and Conditions:
Lindlar Catalyst: Used for semi-hydrogenation.
Copper (II) Salts and Base: Used for oxidative coupling.
Gold or Mercury Reagents: Used for hydration reactions.
Major Products:
Styrene: From semi-hydrogenation.
Diphenylbutadiyne: From oxidative coupling.
Acetophenone: From hydration.
作用机制
The mechanism by which phenylacetylene-d exerts its effects is primarily through its participation in chemical reactions typical of terminal alkynes. The deuterium atom can influence reaction kinetics and mechanisms due to the isotope effect, which can be studied using various analytical techniques .
相似化合物的比较
Phenylacetylene-d can be compared with other similar compounds such as:
Phenylacetylene: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
Trimethylsilylacetylene: Another terminal alkyne used in similar synthetic applications but with a trimethylsilyl protecting group.
Diphenylacetylene: A related compound with two phenyl groups, used in different types of coupling reactions.
Uniqueness: Phenylacetylene-d’s uniqueness lies in its deuterium atom, which provides distinct advantages in isotopic labeling and analytical studies, making it a valuable tool in research and industry.
属性
IUPAC Name |
2-deuterioethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480101 | |
| Record name | Phenylacetylene-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3240-11-7 | |
| Record name | Phenylacetylene-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylacetylene-d | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



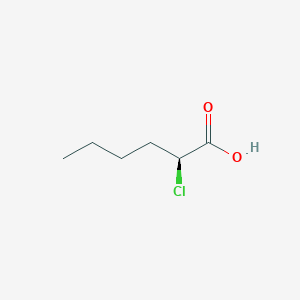





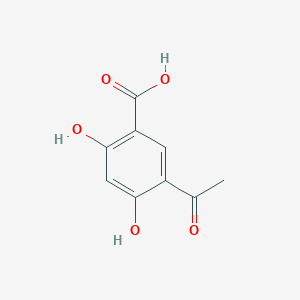
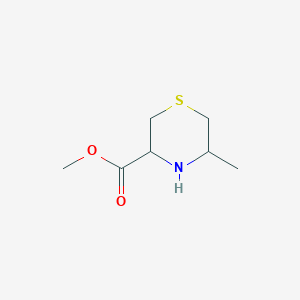
![N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1625812.png)

